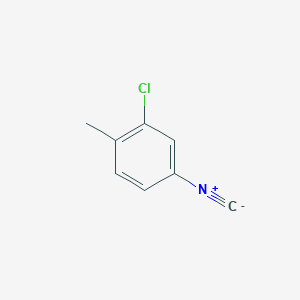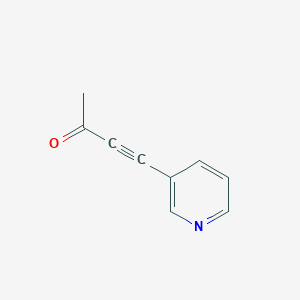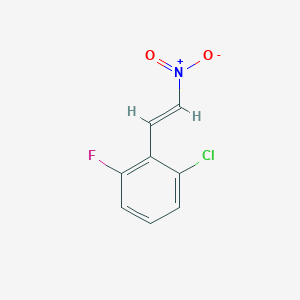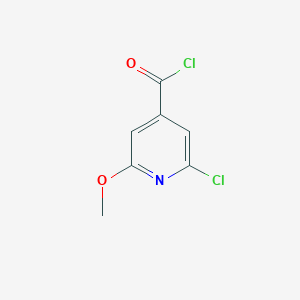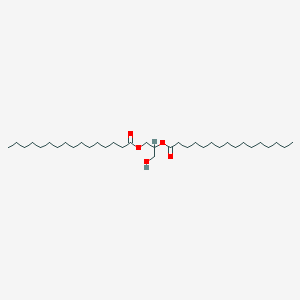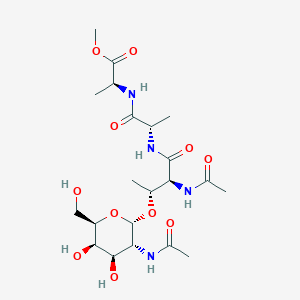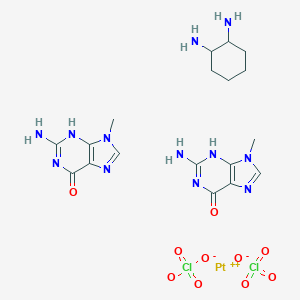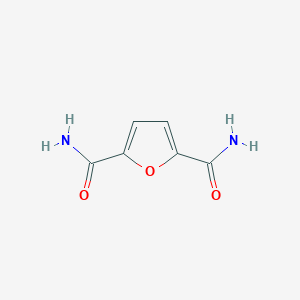
Furan-2,5-dicarboxamide
Overview
Description
Furan-2,5-dicarboxamide is a heterocyclic compound with a furan ring substituted at the 2 and 5 positions with carboxamide groups.
Preparation Methods
Furan-2,5-dicarboxamide can be synthesized through a condensation reaction involving the appropriate acyl chlorides and aromatic amides . One common method involves the reaction of furan-2,5-dicarboxylic acid with ammonia or amines under suitable conditions to form the desired dicarboxamide. Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields . For example, using 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of effective coupling reagents like DMT/NMM/TsO− or EDC under microwave conditions can yield this compound derivatives .
Chemical Reactions Analysis
Furan-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The compound can undergo substitution reactions, particularly at the amide groups, to form various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Furan-2,5-dicarboxamide has numerous applications in scientific research:
Mechanism of Action
The mechanism by which furan-2,5-dicarboxamide exerts its effects involves its ability to form hydrogen bonds and coordinate with metal ions. This coordination ability makes it a valuable ligand in coordination chemistry, where it can form stable complexes with various metal cations . The molecular targets and pathways involved depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Furan-2,5-dicarboxamide can be compared with other similar compounds such as pyridine-2,6-dicarboxamide and thiophene-2,5-dicarboxamide . These compounds share similar structural features but differ in their electronic properties and reactivity. For instance, pyridine-2,6-dicarboxamide has a nitrogen atom in the ring, which affects its coordination chemistry and hydrogen bonding compared to this compound . Thiophene-2,5-dicarboxamide, on the other hand, has a sulfur atom in the ring, which influences its electronic properties and reactivity .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, ability to undergo diverse reactions, and potential for forming stable complexes make it a valuable compound for further research and development.
Properties
IUPAC Name |
furan-2,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5(9)3-1-2-4(11-3)6(8)10/h1-2H,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVORDIMCXSWNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600913 | |
| Record name | Furan-2,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124052-68-2 | |
| Record name | Furan-2,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


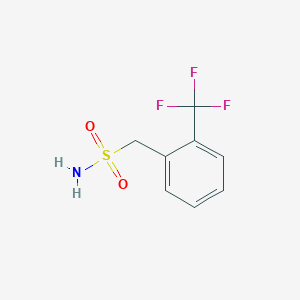
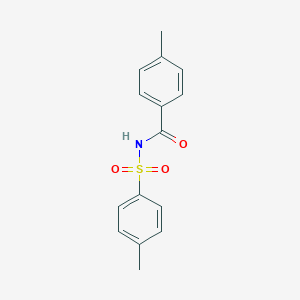
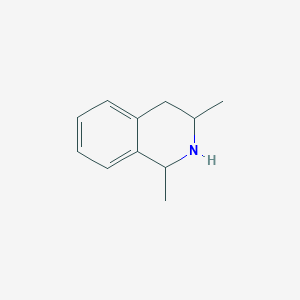
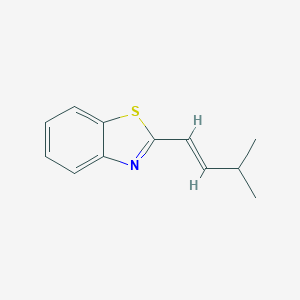
![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)

